5-Amino-4-methylpentane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-methylpentane-1,4-diol is an organic compound with the molecular formula C6H15NO2 It is a branched-chain amino alcohol, characterized by the presence of both an amino group and two hydroxyl groups on a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methylpentane-1,4-diol can be achieved through several synthetic routes. One common method involves the reduction of 5-Amino-4-methylpentane-1,4-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding dione under high pressure and temperature. This approach is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 5-Amino-4-methylpentane-1,4-dione.
Reduction: Formation of this compound.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-Amino-4-methylpentane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-methylpentane-1,4-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: A similar compound with a primary amino group and a hydroxyl group on a pentane backbone.
4-Methyl-2-pentanol: A related compound with a methyl group and a hydroxyl group on a pentane backbone.
Uniqueness
5-Amino-4-methylpentane-1,4-diol is unique due to the presence of both an amino group and two hydroxyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-amino-4-methylpentane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(9,5-7)3-2-4-8/h8-9H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMWVYXAQVAGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672510 |
Source
|
Record name | 5-Amino-4-methylpentane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214097-96-7 |
Source
|
Record name | 5-Amino-4-methylpentane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.